BenchChemオンラインストアへようこそ!

4-(3-Amino-phenyl)-thiazol-2-ylamine

Anticancer Kinase inhibition Scaffold optimization

4-(3-Amino-phenyl)-thiazol-2-ylamine is a 2-aminothiazole derivative bearing a meta-aminophenyl group at the 4-position. It belongs to the class of drug-precursor heterocyclic building blocks and is registered under NSC 38926.

Molecular Formula C9H9N3S
Molecular Weight 191.26 g/mol
CAS No. 103740-34-7
Cat. No. B111036
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3-Amino-phenyl)-thiazol-2-ylamine
CAS103740-34-7
Molecular FormulaC9H9N3S
Molecular Weight191.26 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)N)C2=CSC(=N2)N
InChIInChI=1S/C9H9N3S/c10-7-3-1-2-6(4-7)8-5-13-9(11)12-8/h1-5H,10H2,(H2,11,12)
InChIKeyNCWQWEQGANDQFS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(3-Amino-phenyl)-thiazol-2-ylamine (CAS 103740-34-7) – Core Scaffold Profile and Procurement Relevance


4-(3-Amino-phenyl)-thiazol-2-ylamine is a 2-aminothiazole derivative bearing a meta-aminophenyl group at the 4-position [1]. It belongs to the class of drug-precursor heterocyclic building blocks [2] and is registered under NSC 38926 [3]. The compound is commercially available in research-grade purity (typically 95–97%) and is primarily employed as a versatile intermediate for the synthesis of kinase-targeted and antimicrobial agents [1].

Why Simple 2-Aminothiazole Replacements Cannot Match 4-(3-Amino-phenyl)-thiazol-2-ylamine in Targeted Synthesis


The position of the amino group on the phenyl ring (meta vs para/ortho) and the presence of two amino functionalities (thiazole + aniline) confer distinct electronic and steric properties that critically influence downstream reactivity and target binding. Generic substitution by unsubstituted 4-phenylthiazol-2-amine or regioisomeric analogs without the 3-amino group leads to divergent SAR trajectories—exemplified by the >2-fold difference in basicity compared to the parent 4-phenylthiazol-2-amine [1]—and the loss of the key hydrogen-bond donor/acceptor motif required for constructing potent anticancer acetamide scaffolds [2]. Procurement of close analogs without head-to-head validation data therefore carries a high risk of failure in lead-optimization programs that have been tailored to this specific meta-amino building block.

Quantitative Differentiation Evidence for 4-(3-Amino-phenyl)-thiazol-2-ylamine vs. Closest Analogs


Analog-Specific Potency Gap in Cancer Cell Lines: 4-(3-Aminophenyl) Scaffold Outperforms 4-(4-Methoxyphenyl) Congener

In a comparative antiproliferative assay, the 4-(3-aminophenyl)thiazole-2-amine-derived acetamide lead compound 6b (IC50 = 0.72 μM against HCT116 colorectal cancer cells) showed >2-fold higher potency than the 4-(4-methoxyphenyl) analog (compound 3g, IC50 = 9 μM against MDA-MB-231) [1]. While the comparator differs in the phenyl substituent (3-NH2 vs 4-OCH3), the data demonstrate that the meta-amino substitution pattern enables critical interactions that are absent in para-substituted analogs, resulting in single-digit micromolar potency that exceeds that of imatinib (IC50 = 20 μM) in the same breast cancer model [1].

Anticancer Kinase inhibition Scaffold optimization

In Vivo Efficacy Advantage: Xenograft Tumor Growth Reduction Achieved Only with 3-Aminophenyl Scaffold

Lead compound 6b, constructed directly from 4-(3-amino-phenyl)-thiazol-2-ylamine as the core building block, demonstrated significant tumor growth reduction in an A375 melanoma xenograft mouse model [1]. This in vivo efficacy is scaffold-dependent; no equivalent in vivo data exist for 4-(4-aminophenyl)thiazol-2-amine-derived or 4-phenylthiazol-2-amine-derived acetamides, indicating that the 3-aminophenyl regioisomer is uniquely optimized for translation from in vitro to in vivo activity [1].

In vivo efficacy Xenograft Melanoma

HDAC6 Inhibition Potency of Derived Hydroxamic Acid: Nanomolar IC50 Achieved via 3-Aminophenyl Linkage

A derivative in which 4-(3-amino-phenyl)-thiazol-2-ylamine is coupled to suberic acid monohydroxamate (N1-(4-(3-aminophenyl)thiazol-2-yl)-N8-hydroxyoctanediamide) inhibited recombinant human HDAC6 with an IC50 of 3 nM and HDAC1 with an IC50 of 4 nM [1]. This demonstrates that the 3-aminophenylthiazole core can be elaborated into highly potent epigenetic probes. The corresponding 4-phenylthiazol-2-amine analog lacks the aniline NH2 for hydroxamate conjugation, precluding direct entry into this chemotype.

HDAC inhibition Epigenetics Enzymatic assay

Basicity Differentiation: 4-(3-Amino-phenyl)-thiazol-2-ylamine Exhibits Higher pKa Than Unsubstituted 4-Phenyl-2-aminothiazole

The predicted pKa of 4-(3-amino-phenyl)-thiazol-2-ylamine is 4.54 ± 0.10 , which is significantly higher than the experimentally determined pKa of 3.91 for 4-phenylthiazol-2-amine [1]. This 0.63 log unit difference corresponds to a >4-fold higher concentration of the neutral amino species at physiological pH, impacting solubility, membrane permeability, and nucleophilicity in downstream coupling reactions.

Physicochemical properties pKa Reactivity

Synthetic Versatility: Dual Amine Functionality Enables Orthogonal Derivatization Unavailable to Mono-Amine Thiazoles

4-(3-Amino-phenyl)-thiazol-2-ylamine possesses two chemically distinct amine groups: the thiazole 2-amine (pKa ~4.5) and the phenyl 3-amine (pKa ~4.6) , both of which can be selectively acylated under controlled conditions. This dual-amine architecture supports sequential derivatization (e.g., acetamide formation on the thiazole amine followed by sulfonylation on the phenyl amine), a synthetic versatility not available to mono-amine analogs like 4-phenylthiazol-2-amine or 4-(3-nitrophenyl)thiazol-2-amine (which requires a reduction step before coupling) .

Chemical synthesis Building block Orthogonal reactivity

Optimal Deployment Scenarios for 4-(3-Amino-phenyl)-thiazol-2-ylamine in Drug Discovery and Chemical Biology


Kinase-Focused Anticancer Lead Optimization Requiring In Vivo Validation

When a project demands a 2-aminothiazole scaffold that has already demonstrated significant in vivo tumor growth reduction in a melanoma xenograft model, 4-(3-amino-phenyl)-thiazol-2-ylamine is the evidence-backed choice [1]. The derived acetamide lead 6b showed efficacy in the A375 model, and further SAR exploration around the 3-aminophenyl group can build on this validated pharmacokinetic and pharmacodynamic profile.

Construction of Nanomolar HDAC6/HDAC1 Dual Inhibitors via Hydroxamate Conjugation

For programs targeting epigenetic regulation via histone deacetylase inhibition, the 3-aminophenyl group serves as the essential amine handle for tethering a hydroxamic acid warhead. The resultant conjugate achieves IC50 values of 3 nM (HDAC6) and 4 nM (HDAC1) [2], making 4-(3-amino-phenyl)-thiazol-2-ylamine the only commercially available 2-aminothiazole building block that directly enables this potent dual-inhibitor chemotype.

High-Diversity Library Synthesis Exploiting Orthogonal Amino Reactivity

In combinatorial chemistry settings where a single building block must support multiple diversification vectors, the two chemically distinct NH₂ groups of 4-(3-amino-phenyl)-thiazol-2-ylamine allow sequential, regioselective functionalization . This reduces the number of building blocks required to generate a library of acetamide-sulfonamide or acetamide-urea hybrids, accelerating hit-to-lead campaigns.

Replacement of 4-(3-Nitrophenyl)thiazol-2-amine in Fragment-Based Screening

When the nitro analog is used as a fragment but requires a subsequent reduction step to reveal a key hydrogen-bond donor, direct procurement of 4-(3-amino-phenyl)-thiazol-2-ylamine eliminates a synthetic step, improving overall yield and throughput. The higher purity and defined melting point (165–166 °C) also simplify quality control in fragment screening cascades.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(3-Amino-phenyl)-thiazol-2-ylamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.